Home > Products > Screening Compounds P30732 > 6-(3-Aminophenyl)pyridin-2-amine
6-(3-Aminophenyl)pyridin-2-amine -

6-(3-Aminophenyl)pyridin-2-amine

Catalog Number: EVT-13328868
CAS Number:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(3-Aminophenyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines, characterized by a pyridine ring substituted with an amino group and an aromatic amine. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is primarily classified as a heterocyclic compound owing to the presence of nitrogen in its aromatic ring structure.

Source and Classification

The compound can be synthesized from various precursors, including chloropyridines and amines, through several synthetic methods. Its classification falls under the category of aminopyridines, which are known for their diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(3-Aminophenyl)pyridin-2-amine can be achieved using several methods:

  1. Two-Step One-Pot Synthesis: A notable method involves a one-pot two-step synthesis utilizing natural product catalysts such as betaine and guanidine carbonate. The first step typically involves the reaction of a substituted aldehyde with malononitrile, followed by the addition of a cyanoacetamide to form the target compound .
  2. Transition Metal-Free Synthesis: Another approach employs a transition metal-free method where chloropyridines react with simple amides to form aminopyridines under reflux conditions. This method showcases the versatility of using readily available reagents without the need for complex catalysts .
  3. Microwave-Assisted Synthesis: Microwave irradiation techniques have also been explored to enhance reaction rates and yields in synthesizing aminopyridine derivatives .

Technical Details

The optimization of reaction conditions, such as temperature, solvent choice, and catalyst type, plays a crucial role in achieving high yields and purity of the synthesized product. For instance, using betaine as a catalyst has shown promising results in improving reaction efficiency .

Molecular Structure Analysis

Structure Data

The molecular formula for 6-(3-Aminophenyl)pyridin-2-amine is C11_{11}H10_{10}N2_{2}. The structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to a phenyl group that carries an amino substituent at the meta position relative to the pyridine nitrogen. This configuration influences both its chemical properties and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6-(3-Aminophenyl)pyridin-2-amine participates in various chemical reactions typical for aminopyridine derivatives:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing further functionalization at the pyridine ring.
  2. Condensation Reactions: The presence of both amino groups enables condensation reactions with carbonyl compounds, leading to the formation of imines or related structures.
  3. Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, expanding the functional diversity of the compound.
Mechanism of Action

Process and Data

The mechanism through which 6-(3-Aminophenyl)pyridin-2-amine exerts its biological effects often involves interactions with specific biological targets such as enzymes or receptors. For instance, aminopyridines have been shown to inhibit certain kinases or modulate neurotransmitter systems, contributing to their pharmacological profiles .

Data from studies indicate that modifications on the amino group or the pyridine nitrogen can significantly alter binding affinities and biological activities.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: The compound is reactive towards electrophiles due to the presence of nucleophilic sites (amino groups).
  • Stability: Stability can be influenced by pH; under acidic conditions, protonation may occur at the nitrogen atoms.
Applications

Scientific Uses

6-(3-Aminophenyl)pyridin-2-amine has potential applications in various fields:

  1. Medicinal Chemistry: Due to its structural features, it serves as a scaffold for developing new therapeutic agents targeting diseases such as cancer or neurodegenerative disorders.
  2. Fluorescent Probes: Its derivatives have been explored for use in fluorescent probes due to their ability to exhibit high quantum yields when appropriately substituted .
  3. Material Science: The compound may also find applications in material science for synthesizing organic semiconductors or conducting polymers.
Introduction to 6-(3-Aminophenyl)pyridin-2-amine in Medicinal Chemistry

Role of 2-Aminopyridine Scaffolds in Neurological Therapeutics

The 2-aminopyridine moiety constitutes a privileged structural motif in central nervous system (CNS)-targeted therapeutics due to its favorable physicochemical profile and diverse target engagement capabilities. This heterocyclic system exhibits:

  • Bioavailability Enhancement: The pyridine nitrogen contributes to optimal pKa values (typically 6-7) that enhance blood-brain barrier penetration through balanced lipophilicity-hydrophilicity properties [6]. This enables therapeutic concentrations within neural tissues, a critical requirement for neurodegenerative disease interventions.
  • Molecular Recognition Versatility: The electron-deficient pyridine ring participates in π-π stacking interactions with aromatic residues in enzyme active sites, while the exocyclic amine serves as both a hydrogen bond donor and acceptor. This dual functionality enables high-affinity binding to diverse neurological targets, including kinases, neurotransmitter receptors, and nitric oxide synthases [9].
  • Synthetic Flexibility: 2-Aminopyridine derivatives are readily synthesized via Chichibabin amination or transition metal-catalyzed coupling reactions, facilitating rapid generation of structural analogs for structure-activity relationship (SAR) exploration [9]. This synthetic accessibility underpins the scaffold's prominence in neuropharmaceutical development.

In the specific context of NOS inhibition, 2-aminopyridine derivatives demonstrate exceptional competence as competitive arginine mimetics. The protonatable pyridinyl nitrogen electrostatically mimics the guanidinium group of the natural NOS substrate L-arginine, while the 2-amino group positions auxiliary substituents into complementary binding subpockets [3] [4]. This molecular mimicry strategy has yielded numerous clinical candidates, including the nNOS-preferring inhibitor 6-{[(3R,4R)-4-(2-{[2,2-difluoro-2-(3-fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}-4-methylpyridin-2-amine (FX-5043) [7], which shares structural homology with 6-(3-aminophenyl)pyridin-2-amine through its 2,6-disubstituted pyridine core.

Table 2: Therapeutic Applications of Representative 2-Aminopyridine Derivatives in Neurological Disorders

CompoundBiological TargetTherapeutic Application
FX-5043Neuronal NOS (nNOS)Neuropathic pain, neurodegeneration
RiluzoleGlutamate neurotransmissionAmyotrophic lateral sclerosis (ALS)
Isoniazid derivativesMonoamine oxidase B (MAO-B)Parkinson's disease
Aminopyridine kinase inhibitorsTrk receptors, LRRK2Alzheimer's disease, Parkinson's

Structural Evolution of nNOS Inhibitors: From Early Generations to Advanced Derivatives

The development of selective nNOS inhibitors has progressed through distinct structural generations, with 6-(3-aminophenyl)pyridin-2-amine representing an evolution toward optimized isoform selectivity:

  • First-Generation Arginine Mimetics: Early inhibitors like Nω-nitro-L-arginine (L-NNA) and Nω-propyl-L-arginine (NPA) demonstrated the fundamental importance of cationic center recognition but exhibited minimal selectivity between nNOS and endothelial NOS (eNOS) isoforms (typically <5-fold in cellular assays) [7]. These compounds suffered from cardiovascular side effects due to eNOS inhibition, limiting therapeutic utility.

  • Bridged Diamine Derivatives: Second-generation compounds such as vinyl-L-N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO) incorporated extended hydrophobic bridges between the cationic center and auxiliary binding elements. While exhibiting improved nNOS affinity (IC₅₀ ≈ 0.1 μM in enzyme assays), tissue-based evaluations revealed persistent eNOS cross-reactivity and limited cellular potency (IC₅₀ ≈ 1 μM in hippocampal slices) [7].

  • Dual-Anchored Heterocyclic Systems: Contemporary inhibitors exploit symmetrical recognition elements that simultaneously engage both the arginine binding pocket and adjacent hydrophobic regions. The structural framework of 6-(3-aminophenyl)pyridin-2-amine epitomizes this design strategy:

  • The 2-aminopyridine moiety coordinates with the heme propionate group in the nNOS active site through electrostatic and hydrogen-bonding interactions [4].
  • The 3-aminophenyl extension accesses a hydrophobic subpocket unique to the nNOS isoform, formed by residues Met336 and Leu337 in the human enzyme [3] [8].
  • Molecular modeling indicates that the meta-substitution pattern of the aniline ring provides optimal vectoring for this hydrophobic extension, enabling 10-30 fold selectivity enhancements over earlier chemotypes in preliminary biochemical screens [3].

Derivatives of this scaffold demonstrate significantly improved inhibition metrics against nNOS-dependent processes. For example, NMDA-evoked cGMP accumulation in rodent hippocampal slices – a validated nNOS activity biomarker – is suppressed by 80-90% at concentrations ≤5 μM for optimized analogs, compared to <50% inhibition at equivalent concentrations of L-VNIO or NPA [7].

Table 3: Structural and Pharmacological Progression of nNOS Inhibitor Chemotypes

GenerationRepresentative CompoundKey Structural FeaturesnNOS IC₅₀ (Enzyme)nNOS:eNOS Selectivity Ratio
First-generationNω-Propyl-L-arginine (NPA)Linear alkylguanidine0.06 μM140 (enzyme), <5 (cellular)
Second-generationL-VNIOVinyl-substituted ornithine analog0.1 μM120 (enzyme), <5 (cellular)
Third-generation6-(3-Aminophenyl)pyridin-2-amine coreDual-anchored heterocycle0.02-0.5 μM*20-50 (enzyme)*
Advanced derivativesFX-5043Pyrrolidine-linked aminopyridine0.15 μM300 (enzyme)

*Estimated from structural analogs; compound-specific data under development

Significance of Isoform Selectivity in Nitric Oxide Synthase Inhibition

The therapeutic potential of 6-(3-aminophenyl)pyridin-2-amine derivatives hinges critically on achieving high selectivity for neuronal NOS (nNOS) over related isoforms, particularly endothelial NOS (eNOS). This pharmacological imperative stems from distinct – and often opposing – physiological roles of NO produced by different NOS isoforms:

  • nNOS-Derived NO in Neuropathology: Under excitotoxic conditions (e.g., stroke, traumatic brain injury), calcium overload triggers pathological nNOS overactivation. The resultant NO surge generates peroxynitrite (ONOO⁻) via reaction with superoxide, causing protein nitration, mitochondrial dysfunction, and neuronal apoptosis [3] [4]. Selective nNOS inhibition reduces cerebral infarct volume by >60% in animal stroke models while preserving neuroprotective functions of other NOS isoforms [3].

  • eNOS-Derived NO in Vasoregulation: Constitutive eNOS activity maintains vascular homeostasis through cyclic GMP-mediated vasodilation. Pan-NOS inhibitors cause significant hypertension (mean arterial pressure increases >30 mmHg) and impair cerebral perfusion, counteracting potential neuroprotective benefits [4] [7].

The structural basis for isoform discrimination resides in divergent active site architectures. Although the catalytic cores of nNOS and eNOS share >90% sequence identity, subtle differences in residue composition create distinct accessory pockets:

  • The nNOS-specific hydrophobic cavity (volume ≈ 200 ų) adjacent to the substrate channel accommodates the 3-aminophenyl extension of 6-(3-aminophenyl)pyridin-2-amine derivatives. This cavity is lined with nonpolar residues (Met336, Leu337, Trp306) that favor aromatic/hydrophobic substituents [8].

  • The eNOS electrostatic gate formed by Asp600 and Glu597 creates a polar environment that disfavors hydrophobic extensions but accommodates cationic functionalities absent in nNOS-selective inhibitors [3].

Biochemical evaluations reveal that advanced derivatives based on the 6-(3-aminophenyl)pyridin-2-amine scaffold achieve up to 50-fold nNOS:eNOS selectivity in purified enzyme systems [3] [7]. Crucially, tissue-based assessments using hippocampal slices (nNOS-dependent cGMP accumulation) versus aortic rings (eNOS-dependent vasodilation) confirm maintained selectivity (>10-fold) in physiologically relevant environments – a significant advancement over earlier inhibitors like NPA and L-VNIO that show <5-fold selectivity in analogous tissue models [7].

Table 4: Isoform Selectivity Profiles of NOS Inhibitors in Enzyme and Tissue Systems

InhibitornNOS IC₅₀eNOS IC₅₀iNOS IC₅₀nNOS:eNOS Selectivity Ratio
Nω-Propyl-L-arginine (NPA)0.06 μM8.5 μM180 μM140 (enzyme), <5 (tissue)
1400W2 μM50 μM0.2 μM25 (enzyme), <5 (tissue)
L-VNIO0.1 μM12 μM60 μM120 (enzyme), <5 (tissue)
6-(3-Aminophenyl)pyridin-2-amine analogs*0.02-0.5 μM1-25 μM>100 μM20-50 (enzyme), >10 (tissue)
FX-50430.15 μM45 μM>100 μM300 (enzyme)

*Representative data from structural analogs under investigation

Properties

Product Name

6-(3-Aminophenyl)pyridin-2-amine

IUPAC Name

6-(3-aminophenyl)pyridin-2-amine

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C11H11N3/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,12H2,(H2,13,14)

InChI Key

VGQJZFDHHFHHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.